IC261

Description

Structure

3D Structure

Properties

IUPAC Name |

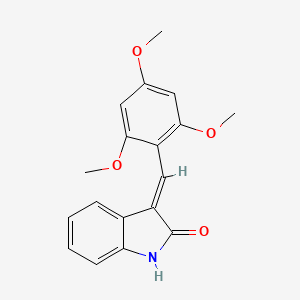

(3E)-3-[(2,4,6-trimethoxyphenyl)methylidene]-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-21-11-8-16(22-2)14(17(9-11)23-3)10-13-12-6-4-5-7-15(12)19-18(13)20/h4-10H,1-3H3,(H,19,20)/b13-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJYTZXCZDNOJW-JLHYYAGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C=C2C3=CC=CC=C3NC2=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C(=C1)OC)/C=C/2\C3=CC=CC=C3NC2=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186611-52-9 | |

| Record name | IC 261 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186611529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of IC261 in Cancer Cells

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: IC261 is a small molecule inhibitor initially identified as a selective, ATP-competitive inhibitor of Casein Kinase 1 (CK1) isoforms delta (δ) and epsilon (ε). While its inhibitory action on CK1δ/ε is well-documented, subsequent research has revealed a more complex and potent mechanism of action responsible for its anti-neoplastic effects. This guide delineates the dual-action mechanism of this compound, focusing on its primary role as a microtubule polymerization inhibitor that leads to mitotic catastrophe and p53-dependent apoptosis in cancer cells. We provide a comprehensive overview of the signaling pathways, quantitative inhibitory data, and detailed experimental protocols relevant to the study of this compound.

Core Mechanisms of Action

This compound exerts its anti-cancer effects through two distinct, though potentially overlapping, mechanisms. The predominant effect, particularly at concentrations that induce cell death, is through the disruption of microtubule dynamics.

Inhibition of Casein Kinase 1 (CK1)

This compound was first characterized as a potent, ATP-competitive inhibitor of CK1, with a marked selectivity for the δ and ε isoforms over the α isoform.[1][2] CK1δ and CK1ε are serine/threonine kinases that regulate numerous cellular processes, including the Wnt/β-catenin signaling pathway, DNA repair, and circadian rhythms.[3] While this inhibitory activity is well-established, some studies suggest that the potent, selective killing of cancer cells by this compound occurs independently of Wnt/β-catenin signaling inhibition.[3][4] This suggests that while CK1 inhibition is a biochemical property of the compound, it may not be the primary driver of its efficacy in killing cancer cells.

Inhibition of Microtubule Polymerization

A critical finding revealed that this compound's potent anti-cancer activity stems from its ability to function as a microtubule-destabilizing agent.[3] It binds directly to tubulin with an affinity comparable to that of colchicine, a well-known mitotic inhibitor.[3] This action disrupts the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. This inhibition of microtubule polymerization is the primary driver of the mitotic arrest and subsequent apoptosis observed in numerous cancer cell lines treated with this compound.[3] This effect is particularly pronounced in cells with overactive Ras and inactive p53, highlighting a synthetic lethal interaction.[3]

Downstream Cellular Effects

The dual mechanisms of this compound converge to produce potent and selective cytotoxicity in cancer cells through cell cycle disruption, apoptosis, and metabolic reprogramming.

Mitotic Arrest and Spindle Defects

By inhibiting tubulin polymerization, this compound causes a rapid and robust arrest of cancer cells in the prometaphase stage of mitosis.[3] This arrest is characterized by severe mitotic spindle defects and centrosome amplification.[1] The inability of the cell to form a functional spindle prevents proper chromosome alignment and segregation, triggering the mitotic checkpoint (also known as the spindle assembly checkpoint).

Induction of p53-Dependent Apoptosis

Prolonged mitotic arrest is an unsustainable state for the cell and ultimately triggers programmed cell death (apoptosis). The cell cycle arrest induced by this compound is p53-dependent.[2][5] In cells with functional p53, the mitotic checkpoint activation leads to a G1 arrest post-mitosis, allowing for potential repair.[2] However, in many cancer cells, sustained arrest leads directly to apoptosis. This compound has been shown to cause cell death within 24 hours of treatment and specifically enhances CD95-mediated apoptosis in pancreatic tumor cells.[1]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. IC 261 | Casein Kinase 1 | Tocris Bioscience [tocris.com]

- 3. This compound induces cell cycle arrest and apoptosis of human cancer cells via CK1δ/ɛ and Wnt/β-catenin independent inhibition of mitotic spindle formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

IC261: A Dual Inhibitor of Casein Kinase 1δ/ε and Microtubule Dynamics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

IC261, initially identified as a selective, ATP-competitive inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), has garnered significant interest in cellular biology and oncology research. Emerging evidence has revealed a dual mechanism of action, where this compound also functions as a potent inhibitor of microtubule polymerization. This guide provides a comprehensive technical overview of this compound, detailing its inhibitory activities, summarizing key quantitative data, and providing experimental methodologies. The complex signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this multifaceted compound. This document is intended for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of targeting CK1 and microtubule dynamics.

Introduction

Casein Kinase 1 (CK1) is a family of serine/threonine kinases that play crucial roles in a myriad of cellular processes, including signal transduction, cell cycle progression, and circadian rhythms. The delta (δ) and epsilon (ε) isoforms, in particular, have been implicated in the pathogenesis of various diseases, most notably cancer. This compound (3-((2,4,6-trimethoxyphenyl)methylidenyl)-indolin-2-one) was one of the first small molecules developed to selectively target CK1δ and CK1ε. However, subsequent research has unveiled a more complex pharmacological profile, demonstrating that this compound also directly interacts with tubulin to inhibit microtubule polymerization, an activity independent of its kinase inhibition.[1][2] This dual activity complicates the interpretation of early studies but also opens new avenues for its potential therapeutic application.

Mechanism of Action

Inhibition of Casein Kinase 1δ/ε

This compound acts as an ATP-competitive inhibitor of CK1δ and CK1ε.[3] It binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates. This inhibition disrupts signaling pathways regulated by CK1δ/ε, such as the Wnt/β-catenin pathway.[4]

Inhibition of Microtubule Polymerization

Contrary to its initial characterization, a significant body of evidence now indicates that many of the cellular effects of this compound are attributable to its ability to inhibit microtubule dynamics. This compound binds to the colchicine-binding site on β-tubulin, which leads to the depolymerization of microtubules.[1][2] This disruption of the microtubule cytoskeleton induces mitotic arrest and apoptosis in rapidly dividing cells.[1]

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound from various in vitro and cellular assays.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | IC50 | Reference |

| Casein Kinase 1δ (CK1δ) | 1.0 µM | [3] |

| Casein Kinase 1ε (CK1ε) | 1.0 µM | [3] |

| Casein Kinase 1α1 (CK1α1) | 16 µM | [3] |

| Protein Kinase A (PKA) | > 100 µM | [3] |

| p34cdc2 | > 100 µM | [3] |

| p55fyn | > 100 µM | [3] |

Table 2: Effects on Cancer Cell Lines

| Cell Line | Effect | Concentration | Reference |

| AC1-M88 | Mitotic arrest, spindle defects, centrosome amplification, cell death | 1 µM | [3] |

| Extravillous trophoblast hybrid cells | Apoptosis induction | 1 µM | [3] |

| Pancreatic tumor cell lines (ASPC-1, BxPc3, Capan-1, Colo357, MiaPaCa-2, Panc1, Panc89, PancTu-1, PancTu-2) | Proliferation suppression, enhanced CD95-mediated apoptosis | 1.25 µM | [3] |

| Colon cancer cell lines (RKO, LOVO, HCT116, SW480) | Reduced cell viability and proliferation, apoptosis induction | Various |

Experimental Protocols

In Vitro CK1 Kinase Assay

This protocol is adapted from methodologies used to determine the IC50 of this compound against CK1 isoforms.

Materials:

-

Recombinant CK1δ or CK1ε

-

Casein (as substrate)

-

Kinase Assay Buffer (25 mM MES, pH 6.5, 50 mM NaCl, 15 mM MgCl₂, 2 mM EGTA)

-

[γ-³²P]ATP (specific activity 100-400 cpm/pmol)

-

This compound (dissolved in DMSO)

-

10% Trichloroacetic acid (TCA)

-

Phosphocellulose filter paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the CK1 enzyme, casein, and kinase assay buffer.

-

Add varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3, and 10 µM) or DMSO (vehicle control) to the reaction mixture.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 10 µM.

-

Allow the reaction to proceed at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper and immersing it in 10% TCA.

-

Wash the filter papers extensively with 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity incorporated into the casein substrate using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[3]

Cell Viability (MTT) Assay

This protocol is a standard method to assess the effect of this compound on cell proliferation and viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 50 µM) and a vehicle control (DMSO).

-

Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of tubulin into microtubules.

Materials:

-

Purified tubulin protein (>99%)

-

Tubulin Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP (Guanosine-5'-triphosphate)

-

This compound (dissolved in DMSO)

-

Paclitaxel (as a polymerization promoter control)

-

Nocodazole (as a polymerization inhibitor control)

-

Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.

Procedure:

-

On ice, prepare a reaction mixture containing tubulin in polymerization buffer.

-

Add varying concentrations of this compound, control compounds (paclitaxel, nocodazole), or DMSO (vehicle) to the reaction mixture.

-

Add GTP to the mixture to initiate polymerization.

-

Transfer the reaction mixture to a pre-warmed (37°C) cuvette or 96-well plate.

-

Immediately begin monitoring the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates microtubule polymerization.

-

Plot the absorbance values against time to generate polymerization curves.

-

Analyze the curves to determine the effect of this compound on the rate and extent of tubulin polymerization.[1]

In Vivo Tumor Xenograft Model

This is a general protocol for evaluating the anti-tumor efficacy of this compound in an animal model. Specifics will vary based on the tumor type and mouse strain.

Materials:

-

Immunocompromised mice (e.g., SCID or nude mice)

-

Cancer cell line (e.g., PancTu-2 pancreatic cancer cells)

-

Matrigel (optional, for subcutaneous injection)

-

This compound formulation for in vivo administration (e.g., in a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously or orthotopically inject a suspension of cancer cells into the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 20.5 mg/kg) or the vehicle control to the mice via the desired route (e.g., intraperitoneal injection) on a predetermined schedule.[3]

-

Monitor the tumor size by measuring the length and width with calipers regularly (e.g., every 2-3 days).

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Analyze the tumor growth data to determine the efficacy of this compound in inhibiting tumor growth.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key pathways and workflows related to this compound.

Caption: CK1δ/ε role in Wnt/β-catenin signaling and this compound inhibition.

Caption: this compound inhibits microtubule polymerization leading to apoptosis.

Caption: A logical workflow for the preclinical evaluation of this compound.

Clinical Development Status

As of the latest available information, this compound remains in the preclinical stage of development.[5] There are no registered clinical trials for this compound in humans. The dual mechanism of action and potential for off-target effects may present challenges for its clinical translation. However, its potent anti-cancer activities in preclinical models suggest that further investigation and development of more specific derivatives are warranted.

Conclusion

This compound is a compelling chemical probe and a potential therapeutic lead with a fascinating dual mechanism of action. While its initial development as a selective CK1δ/ε inhibitor has been revised, its potent anti-proliferative effects, mediated at least in part through the inhibition of microtubule polymerization, make it a valuable tool for cancer research. This guide provides a foundational understanding of this compound, offering detailed data and methodologies to aid researchers in their exploration of this and similar compounds. Future work will likely focus on dissecting the relative contributions of its two activities to its overall cellular effects and on designing analogs with improved selectivity for either CK1 or tubulin.

References

The Dual Role of IC261 in Cell Cycle Arrest and Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

IC261, scientifically known as 3-(2,4,6-trimethoxyphenyl)methylidenyl-indolin-2-one, has emerged as a molecule of significant interest in oncology research. Initially characterized as a selective inhibitor of Casein Kinase 1 (CK1) isoforms δ and ε, subsequent studies have revealed a more complex and potent mechanism of action.[1][2] At sub-micromolar concentrations, this compound's profound anti-proliferative effects, including robust cell cycle arrest and induction of apoptosis, are now understood to be largely independent of CK1 inhibition.[2] Instead, this compound acts as a potent microtubule-destabilizing agent, placing it in a class of compounds with significant therapeutic potential against a variety of human cancers.[1][2] This technical guide provides an in-depth exploration of the core mechanisms of this compound, focusing on its role in disrupting microtubule dynamics to induce G2/M cell cycle arrest and subsequent apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.

Mechanism of Action: A Shift from CK1 Inhibition to Microtubule Disruption

While this compound does inhibit CK1δ/ε at micromolar concentrations, its more potent cytotoxic effects observed in cancer cells occur at sub-micromolar levels.[2] This discrepancy led to the discovery that this compound's primary mode of action is the inhibition of microtubule polymerization.[1][3] It binds to tubulin with an affinity similar to that of colchicine, a well-known microtubule-depolymerizing agent.[1] This interaction disrupts the dynamic instability of microtubules, which is essential for the formation and function of the mitotic spindle during cell division.[3]

The consequences of this microtubule disruption are twofold:

-

Cell Cycle Arrest at G2/M Phase: The failure to form a proper mitotic spindle activates the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism. This checkpoint activation leads to a prolonged arrest in the G2/M phase of the cell cycle, preventing the cell from proceeding into anaphase with misaligned chromosomes.[3]

-

Induction of Apoptosis: Prolonged mitotic arrest is a potent trigger for apoptosis, or programmed cell death. The ultimate fate of the cell following this compound-induced arrest is often dependent on its p53 status.[3] Cells with wild-type p53 may undergo a post-mitotic G1 arrest, while cells with non-functional p53 are more prone to endoreduplication (leading to an 8N DNA content) and subsequent apoptosis.[3]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on cell proliferation, cell cycle distribution, and apoptosis in various cancer cell lines.

Table 1: IC50 Values for Growth Inhibition by this compound

| Cell Line | Cancer Type | IC50 (µM) | Notes |

| MCF7 | Breast Cancer | 0.5 | β-catenin positive |

| MDA-MB-453 | Breast Cancer | 86 | β-catenin negative |

| BT474 | Breast Cancer | 1.5 | β-catenin positive |

| BT549 | Breast Cancer | >100 | β-catenin negative |

| HS578T | Breast Cancer | 15 | β-catenin negative |

| SKBR3 | Breast Cancer | 1.8 | β-catenin positive |

| HMEC-hTERT | Non-tumorigenic | 46 | - |

Data extracted from a study comparing β-catenin positive and negative cell lines, suggesting that at higher concentrations, the CK1 inhibitory effects may play a role in β-catenin positive lines.[4]

Table 2: Concentration-Dependent Effects of this compound on Cell Cycle and Apoptosis

| Cell Line | This compound Conc. (µM) | Treatment Time (h) | % of Cells in G2/M | % of Cells in Sub-G1 (Apoptosis) |

| CV-1 | 0.8 | 12 | - | Increased |

| CV-1 | 1.6 | 12 | Full Arrest | - |

| AC1-M88 | 0.4 | 12 | - | Increased |

| AC1-M88 | 0.8 | 12 | Full Arrest | - |

| CV-1 | 0.8 | 24 | - | Increased |

| CV-1 | 1.6 | 24 | Full Arrest | - |

| AC1-M88 | 0.4 | 24 | - | Increased |

| AC1-M88 | 0.8 | 24 | Full Arrest | - |

| CV-1 | 0.8 | 48 | - | Increased |

| CV-1 | 1.6 | 48 | Full Arrest | - |

| AC1-M88 | 0.4 | 48 | - | Increased |

| AC1-M88 | 0.8 | 48 | Full Arrest | - |

Data from a study on CV-1 and AC1-M88 cells, where the Sub-G1 population is indicative of apoptotic cells.[5]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Cell Cycle Arrest and Apoptosis

Caption: Mechanism of this compound-induced cell cycle arrest and apoptosis.

Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow for analyzing this compound's effects on cancer cells.

Experimental Protocols

Cell Cycle Analysis using Propidium Iodide and Flow Cytometry

This protocol is for the analysis of cell cycle distribution in cells treated with this compound. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content and thus the determination of the cell cycle phase.[6][7]

Materials:

-

Phosphate-Buffered Saline (PBS), ice-cold

-

70% Ethanol, ice-cold

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)

-

RNase A solution (e.g., 100 µg/mL in PBS)

-

Flow cytometry tubes

-

Centrifuge

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Culture cells to the desired confluency and treat with various concentrations of this compound for the desired time points. Include a vehicle-treated control (e.g., DMSO).

-

Harvest cells by trypsinization (for adherent cells) or by gentle scraping/pipetting (for suspension cells). Collect both adherent and floating cells to include apoptotic populations.

-

Wash the cells once with ice-cold PBS and centrifuge at 300 x g for 5 minutes. Discard the supernatant.[6]

-

-

Fixation:

-

Resuspend the cell pellet in 1 mL of ice-cold PBS.

-

While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

-

Incubate the cells on ice or at -20°C for at least 30 minutes. Cells can be stored at -20°C for several weeks.[6]

-

-

Staining:

-

Centrifuge the fixed cells at 850 x g for 5 minutes. Discard the ethanol.

-

Wash the cells once with PBS to remove residual ethanol.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to prevent the staining of double-stranded RNA.[8]

-

Incubate for 30 minutes at room temperature in the dark.[9]

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer. Use a 488 nm laser for excitation and collect the PI fluorescence in the appropriate channel (typically around 617 nm).[7]

-

Collect at least 10,000 events per sample for accurate analysis.

-

Use software (e.g., FlowJo, FCS Express) to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases. The sub-G1 peak represents the apoptotic cell population with fragmented DNA.

-

Apoptosis Assay using Annexin V and Propidium Iodide

This dual-staining method allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.[1][10] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a membrane-impermeable dye that can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis.[11]

Materials:

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer (typically containing HEPES, NaCl, and CaCl2)[11]

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Flow cytometry tubes

-

Centrifuge

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Induce apoptosis by treating cells with this compound at desired concentrations and for various time points. Include both negative (vehicle-treated) and positive (e.g., staurosporine-treated) controls.

-

Harvest both floating and adherent cells.

-

Wash the cells twice with ice-cold PBS and centrifuge at 300 x g for 5 minutes.[10]

-

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[11]

-

Add 5 µL of Annexin V-FITC to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]

-

Add 400 µL of 1X Annexin V Binding Buffer to the tube.

-

Add 5 µL of PI staining solution immediately before analysis.[11]

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use a 488 nm laser for excitation. Collect Annexin V-FITC fluorescence in the green channel (e.g., 530/30 nm) and PI fluorescence in the red channel (e.g., >670 nm).

-

Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates.

-

Analyze the dot plot to distinguish between:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

-

Conclusion

This compound stands as a compelling anti-cancer agent with a primary mechanism of action centered on the disruption of microtubule polymerization. This leads to a cascade of events, including G2/M cell cycle arrest and the induction of apoptosis, which are largely independent of its initially reported activity as a CK1δ/ε inhibitor. The p53 status of cancer cells can further influence their susceptibility and response to this compound treatment. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and other microtubule-targeting agents in the fight against cancer.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound induces cell cycle arrest and apoptosis of human cancer cells via CK1δ/ɛ and Wnt/β-catenin independent inhibition of mitotic spindle formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Microtubules Depolymerization Caused by the CK1 Inhibitor this compound May Be Not Mediated by CK1 Blockage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 8. A stable propidium iodide staining procedure for flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protocols [moorescancercenter.ucsd.edu]

- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 11. bosterbio.com [bosterbio.com]

The Impact of IC261 on the p53 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

IC261, initially identified as a specific inhibitor of Casein Kinase 1 (CK1) isoforms δ and ε, has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer models. While its inhibitory action on CK1δ/ε is established, a significant body of evidence reveals a more complex mechanism of action, with profound and context-dependent impacts on the p53 signaling pathway. This technical guide provides an in-depth analysis of the multifaceted interactions between this compound and the p53 network, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling cascades. Notably, the primary anti-tumor activity of this compound at sub-micromolar to low micromolar concentrations appears to stem from its function as a microtubule-destabilizing agent, leading to mitotic arrest. The role of p53 in mediating the downstream effects of this arrest is pleiotropic, ranging from p53-dependent G1 checkpoint enforcement to a requirement for p53 inactivation for optimal cancer cell killing in specific genetic contexts. This document aims to furnish researchers and drug development professionals with a comprehensive understanding of this compound's effects on p53 signaling to inform future investigations and therapeutic strategies.

Introduction to this compound and the p53 Signaling Pathway

The tumor suppressor protein p53 is a critical regulator of cellular stress responses, orchestrating cell cycle arrest, apoptosis, and DNA repair to maintain genomic integrity.[1][2] Its activity is tightly controlled, most notably through its interaction with the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[3][4] In response to cellular insults such as DNA damage or oncogene activation, p53 is stabilized and activated, leading to the transcriptional regulation of a host of downstream target genes.[5][6] Given that the TP53 gene is mutated in over half of all human cancers, the p53 pathway remains a focal point for therapeutic intervention.[3]

This compound (3-[(2,4,6-trimethoxyphenyl)methylidenyl]-indolin-2-one) was originally developed as a selective, ATP-competitive inhibitor of CK1δ and CK1ε.[7] These kinases are implicated in various cellular processes, including the Wnt signaling pathway and the regulation of circadian rhythms.[8] However, subsequent research has demonstrated that many of the significant anti-cancer effects of this compound are independent of its CK1δ/ε inhibitory activity.[8][9] Instead, this compound functions as a potent inhibitor of microtubule polymerization, inducing mitotic spindle disruption, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[8][9] The engagement of the p53 pathway in response to this this compound-induced mitotic stress is a key determinant of cellular fate.

Quantitative Analysis of this compound's Effects on Cell Fate and p53 Pathway

The biological impact of this compound is dose-dependent, with distinct effects observed at different concentration ranges. The following tables summarize the key quantitative findings from various studies.

| Cell Line | Cancer Type | This compound Concentration | Effect | p53 Status | Reference |

| HCT-116 | Colon Cancer | Not specified | Decreased cell survival and proliferation, increased apoptosis. | Wild-type | [10] |

| RKO | Colon Cancer | Not specified | Decreased cell survival and proliferation, increased apoptosis. | Wild-type | [11] |

| Multiple Lines | Various | Sub-micromolar | Prometaphase arrest and subsequent apoptosis. | Inactive | [8] |

| Fibroblasts | Normal Murine | Low micromolar | Transient mitotic arrest followed by G1 arrest. | Active | [7] |

| Fibroblasts | p53-null Murine | Low micromolar | Postmitotic replication leading to 8N DNA content, apoptosis. | Null | [7] |

| HCCLM3 | Hepatocellular Carcinoma | Not specified | Time- and dose-dependent inhibition of proliferation, G2/M arrest. | Not stated | [9] |

Table 1: Cellular Effects of this compound Treatment

| Cell Line | Cancer Type | This compound Concentration | Effect on p53 Pathway Components | Reference |

| HCT-116 | Colon Cancer | Increasing conc. | Decreased p53 protein levels. | [10][11] |

| RKO | Colon Cancer | Increasing conc. | Decreased p53 protein levels. | [11] |

| Colon Cancer Cells | Colon Cancer | Not specified | Misregulation of p53 target genes involved in glycolysis (TIGAR, G6PD, GLUT1).[10] | [10] |

Table 2: Modulation of p53 Pathway Components by this compound

Detailed Experimental Methodologies

A comprehensive understanding of the effects of this compound necessitates a review of the experimental protocols employed in key studies.

Cell Culture and Drug Treatment

-

Cell Lines: Human colon cancer cell lines (HCT-116, RKO) and hepatocellular carcinoma cell lines (HCCLM3) were utilized.[9][10][11] Murine fibroblasts with wild-type and null p53 were also used to study p53-dependent effects.[7]

-

Culture Conditions: Cells were maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation and Application: this compound was dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentrations for treating the cells. Control cells were treated with an equivalent volume of DMSO.

Analysis of Cell Viability and Proliferation

-

MTT Assay: To assess cell viability, cells were seeded in 96-well plates, treated with varying concentrations of this compound for specified durations (e.g., 24, 48, 72 hours). Subsequently, MTT solution was added, and the resulting formazan crystals were dissolved in DMSO. The absorbance was measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Colony Formation Assay: To determine the long-term proliferative capacity, cells were seeded at a low density in 6-well plates and treated with this compound. After a designated period, the medium was replaced with fresh, drug-free medium, and the cells were allowed to grow for an extended period (e.g., 10-14 days). Colonies were then fixed with methanol and stained with crystal violet for visualization and quantification.

Apoptosis and Cell Cycle Analysis

-

Flow Cytometry: Cell cycle distribution and apoptosis were analyzed using flow cytometry.

-

Cell Cycle: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol. Prior to analysis, cells were treated with RNase A and stained with propidium iodide (PI). The DNA content was then analyzed by a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.

-

Apoptosis: Apoptosis was quantified using an Annexin V-FITC/PI apoptosis detection kit according to the manufacturer's instructions. Stained cells were analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Western Blotting

-

Protein Extraction: Cells were lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Quantification and Separation: Protein concentration was determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE.

-

Transfer and Immunoblotting: Proteins were transferred to a PVDF membrane. The membrane was blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against p53, and other proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction and cDNA Synthesis: Total RNA was extracted from cells using TRIzol reagent. First-strand cDNA was synthesized from the total RNA using a reverse transcription kit.

-

PCR Amplification: qRT-PCR was performed using a SYBR Green PCR master mix on a real-time PCR system. The relative expression of target genes (e.g., GLUT1) was calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.

In Vivo Xenograft Studies

-

Tumor Implantation: Human cancer cells (e.g., HCT-116 or HCCLM3) were subcutaneously injected into the flanks of the mice.

-

Treatment Regimen: Once tumors reached a palpable size, mice were randomly assigned to treatment and control groups. This compound (or vehicle control) was administered, for example, via intraperitoneal injection at a specified dose and schedule.[9]

-

Tumor Growth Measurement: Tumor volume was measured periodically using calipers. At the end of the study, mice were euthanized, and tumors were excised and weighed.

Visualizing the Impact of this compound on Signaling Pathways

The Canonical p53 Activation and Signaling Pathway

Under normal homeostatic conditions, p53 levels are kept low via continuous degradation mediated by MDM2. Upon cellular stress, such as DNA damage or oncogenic signaling, this negative regulation is disrupted, leading to p53 stabilization and activation. Activated p53 then transcriptionally regulates genes involved in cell cycle arrest and apoptosis.

Caption: Canonical p53 stress response pathway.

This compound's Primary Mechanism: Mitotic Arrest

The predominant mechanism of action for this compound at effective anti-cancer concentrations is the disruption of microtubule dynamics, leading to mitotic arrest. This cellular state then serves as the upstream stress signal that engages downstream pathways, including those involving p53.

Caption: this compound inhibits microtubule polymerization.

Context-Dependent Impact of this compound on the p53 Pathway

The interaction between this compound-induced mitotic arrest and the p53 pathway is not uniform across different cancer types and genetic backgrounds. The following diagrams illustrate the divergent, context-dependent outcomes.

Scenario A: p53-Dependent Post-Mitotic Arrest (e.g., in Normal Fibroblasts)

In cells with functional p53, this compound-induced mitotic checkpoint activation leads to a subsequent G1 arrest, preventing cells with mitotic errors from re-entering the cell cycle.[7]

Caption: this compound induces p53-dependent G1 arrest.

Scenario B: p53 Downregulation and Metabolic Reprogramming (e.g., in Colon Cancer)

In some colon cancer cells, this compound treatment leads to a decrease in p53 protein levels, which in turn alters the expression of p53 target genes that regulate metabolism, promoting aerobic glycolysis.[10][11]

Caption: this compound downregulates p53 in colon cancer.

Scenario C: Synthetic Lethality with p53 Inactivation (e.g., in Ras-Driven Cancers)

In certain genetic contexts, such as cells with overactive Ras, the cytotoxic effects of this compound are enhanced when p53 is inactive.[8] This suggests a synthetic lethal relationship where the combination of Ras activation, p53 loss, and this compound-induced mitotic stress is catastrophic for the cell.

Caption: Synthetic lethality of this compound with inactive p53.

Discussion and Future Directions

The evidence strongly indicates that the primary anti-neoplastic activity of this compound is not mediated by its inhibition of CK1δ/ε, but rather by its potent disruption of microtubule polymerization.[8] This action triggers a mitotic checkpoint arrest, the resolution of which is heavily influenced by the p53 status of the cell. The role of p53 is strikingly context-dependent. In non-transformed cells, p53 appears to function canonically, enforcing a post-mitotic G1 arrest to prevent the propagation of genomic instability.[7] Conversely, in some cancer models, particularly those with oncogenic Ras, p53 inactivation is required for this compound to exert its maximal cytotoxic effect.[8] Yet another model, in colon cancer, shows this compound actively decreasing p53 levels, leading to metabolic reprogramming.[10][11]

These divergent findings underscore the complexity of targeting the cell cycle and highlight the importance of patient stratification based on tumor genetic backgrounds, specifically TP53 and RAS mutation status, in any potential clinical application of this compound or similar microtubule-targeting agents.

Future research should focus on:

-

Elucidating the mechanism of p53 downregulation: The observation that this compound decreases p53 protein levels in colon cancer cells warrants further investigation to determine if this is a direct or indirect effect and whether it involves enhanced MDM2 activity or other degradation pathways.

-

Mapping the synthetic lethal interactions: A deeper understanding of the synthetic lethality between this compound, Ras activation, and p53 loss could lead to the development of targeted therapies for this difficult-to-treat subset of tumors.

-

Investigating metabolic consequences: The link between this compound, p53, and aerobic glycolysis suggests that combination therapies involving glycolytic inhibitors could be a promising strategy to enhance the efficacy of this compound.[10]

-

Clinical Correlation: While no clinical trials for this compound are currently prominent, the preclinical data strongly suggest that any future clinical development should incorporate biomarker strategies centered on the p53 and Ras pathways.

Conclusion

This compound's impact on the p53 signaling pathway is intricate and highly dependent on the cellular context. Its primary mechanism as a microtubule inhibitor triggers a mitotic arrest that engages the p53 pathway in fundamentally different ways depending on the cell's genetic landscape. While in some cases it relies on a functional p53 to induce cell cycle arrest, in others its efficacy is potentiated by p53's absence or it actively promotes p53 downregulation. This technical guide provides a framework for understanding these complex interactions, offering valuable insights for researchers and clinicians working on the development of novel cancer therapeutics targeting the cell cycle and p53 pathway.

References

- 1. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. This compound, a specific inhibitor of the protein kinases casein kinase 1-delta and -epsilon, triggers the mitotic checkpoint and induces p53-dependent postmitotic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound induces cell cycle arrest and apoptosis of human cancer cells via CK1δ/ɛ and Wnt/β-catenin independent inhibition of mitotic spindle formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound suppresses progression of hepatocellular carcinoma in a casein kinase 1 δ/ε independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, a specific inhibitor of CK1δ/ε, promotes aerobic glycolysis through p53-dependent mechanisms in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to IC261: From Casein Kinase Inhibition to Microtubule Disruption

Abstract

IC261, initially identified as a selective, ATP-competitive inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), has emerged as a molecule with a more complex and potent mechanism of action than first understood. This technical guide provides a comprehensive overview of the discovery, development, and multifaceted biological activities of this compound. While early research focused on its role in modulating signaling pathways regulated by CK1, subsequent studies have revealed that its primary and more potent anti-cancer effects stem from its ability to inhibit microtubule polymerization by binding to the colchicine site on tubulin. This document details the experimental evidence supporting this dual activity, presenting key quantitative data, in-depth experimental protocols, and visual representations of the associated signaling pathways. This guide is intended for researchers, scientists, and drug development professionals interested in the nuanced pharmacology of this compound and its potential as a therapeutic agent.

Discovery and Chemical Properties

This compound, with the chemical name (3Z)-3-[(2,4,6-trimethoxyphenyl)methylidene]-indolin-2-one, is a small molecule belonging to the indolinone class of compounds.[1] Its discovery stemmed from high-throughput screening efforts to identify novel kinase inhibitors.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (3Z)-3-[(2,4,6-trimethoxyphenyl)methylidene]-1H-indol-2-one | [1] |

| Molecular Formula | C18H17NO4 | [1] |

| Molecular Weight | 311.33 g/mol | [3] |

| Appearance | Yellow solid | |

| Solubility | Soluble in DMSO |

Dual Mechanism of Action: From Kinase Inhibition to Microtubule Destabilization

Inhibition of Casein Kinase 1δ and 1ε

This compound was initially characterized as a selective inhibitor of CK1δ and CK1ε, exhibiting competitive inhibition with respect to ATP.[2][3] These kinases are involved in a multitude of cellular processes, including the Wnt/β-catenin signaling pathway, circadian rhythms, and p53 regulation.[2][4][5]

Table 2: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 | Reference |

| Casein Kinase 1δ (CK1δ) | 1 µM | [3] |

| Casein Kinase 1ε (CK1ε) | 1 µM | [3] |

| Casein Kinase 1α1 (CK1α1) | 16 µM | [3] |

| Protein Kinase A (PKA) | > 100 µM | [3] |

| p34cdc2 | > 100 µM | [3] |

| p55fyn | > 100 µM | [3] |

Inhibition of Microtubule Polymerization

Subsequent research revealed a more potent mechanism of action for this compound: the inhibition of microtubule polymerization.[3][5] This effect is observed at concentrations significantly lower than those required for effective CK1δ/ε inhibition in cellular environments. This compound binds to the colchicine-binding site on tubulin, leading to the destabilization of microtubule networks.[5][6] This disruption of microtubule dynamics is the primary driver of the potent anti-proliferative and pro-apoptotic effects of this compound observed in cancer cells.

Table 3: Effects of this compound on Microtubule Polymerization and Cellular Viability

| Parameter | Concentration/Effect | Reference |

| In Vitro Tubulin Polymerization | Inhibits at 3-10 µM | [5] |

| Cell Viability (HT1080 cells) | IC50 ~0.1 µM | [3] |

| Wnt/β-catenin Signaling Inhibition | IC50 ~36 µM | [3] |

Cellular Effects and Signaling Pathways

The primary cellular consequence of this compound treatment at pharmacologically relevant concentrations is the disruption of microtubule function. This leads to a cascade of events culminating in cell cycle arrest and apoptosis.

Mitotic Arrest and Spindle Defects

By inhibiting microtubule polymerization, this compound prevents the formation of a functional mitotic spindle, a critical structure for chromosome segregation during cell division.[3][4][5] This triggers the spindle assembly checkpoint, leading to an arrest of cells in the G2/M phase of the cell cycle.[4] At low concentrations, this compound can also induce centrosome amplification, resulting in multipolar mitosis.[4]

p53-Dependent Apoptosis

Following prolonged mitotic arrest, cells may undergo apoptosis. The apoptotic response to this compound is often dependent on the status of the tumor suppressor protein p53.[4] In cells with functional p53, mitotic arrest can lead to a post-mitotic G1 arrest or trigger apoptosis.[4] In contrast, cells with non-functional p53 may undergo mitotic slippage, leading to the formation of polyploid cells, which are often inviable and subsequently undergo apoptosis.[4]

Preclinical In Vivo Studies

Pancreatic Cancer

In vivo studies using xenograft models of human pancreatic cancer have demonstrated the anti-tumor efficacy of this compound. Administration of this compound has been shown to inhibit tumor growth.[3]

Alzheimer's Disease

Given the role of CK1 in the phosphorylation of proteins involved in the pathogenesis of Alzheimer's disease, this compound has been investigated in this context. Studies have shown that this compound can reduce the production of amyloid-β (Aβ) peptides, Aβ40 and Aβ42, in cellular models.[7]

Experimental Protocols

In Vitro Kinase Assay

This protocol is adapted from the methodology described for determining the kinase inhibitory activity of this compound.

-

Reaction Setup: Prepare a reaction mixture containing 25 mM MES buffer (pH 6.5), 50 mM NaCl, 15 mM MgCl2, 2 mg/mL casein (as substrate), and 2 mM EGTA.

-

Enzyme Addition: Add the purified kinase (e.g., CK1δ, CK1ε) to the reaction mixture.

-

Inhibitor Addition: Add varying concentrations of this compound or vehicle control (DMSO) to the reaction.

-

Initiation: Start the reaction by adding 100 µM [γ-32P]ATP (with a specific activity of 100-400 cpm/pmol).

-

Incubation: Incubate the reaction at 37°C for a predetermined time, ensuring the reaction is in the linear range.

-

Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper and washing with phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Quantification: Measure the incorporation of 32P into the casein substrate using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Microtubule Polymerization Assay

This protocol is based on fluorescence-based tubulin polymerization assays.

-

Reagent Preparation: Reconstitute lyophilized, fluorescence-labeled tubulin (e.g., with a DAPI-based fluorescent reporter) in a general tubulin buffer to a final concentration of approximately 2 mg/mL.

-

Assay Plate Setup: In a 96-well, half-area, black, flat-bottom plate, add the tubulin solution.

-

Compound Addition: Add varying concentrations of this compound, a positive control (e.g., nocodazole), a negative control (e.g., DMSO), and a polymerization enhancer (e.g., paclitaxel) to respective wells.

-

Initiation and Measurement: Initiate polymerization by adding GTP to each well and immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity (e.g., excitation at 350 nm, emission at 430 nm) at 1-minute intervals for 60 minutes.

-

Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. The inhibition of polymerization is determined by the reduction in the Vmax of the growth phase and the final steady-state fluorescence compared to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines a general procedure for analyzing the cell cycle distribution of cells treated with this compound.

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 12, 24, 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Fixation: Resuspend the cell pellet in ice-cold phosphate-buffered saline (PBS). While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of 70%. Fix the cells for at least 1 hour at 4°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A in PBS.

-

Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and detect the emission at approximately 600 nm.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V Staining

This protocol provides a general method for detecting apoptosis in this compound-treated cells.

-

Cell Culture and Treatment: Culture and treat cells with this compound as described for the cell cycle analysis.

-

Cell Harvesting: Collect both floating and adherent cells.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within 1 hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Conclusion and Future Directions

This compound is a fascinating molecule whose biological activity is more complex than initially reported. While it does inhibit CK1δ and CK1ε at micromolar concentrations, its potent anti-cancer effects are primarily mediated through the inhibition of microtubule polymerization at nanomolar to low micromolar concentrations. This dual activity necessitates careful interpretation of experimental results, attributing cellular effects to the appropriate mechanism based on the concentrations used. The ability of this compound to disrupt microtubule dynamics makes it a valuable tool for studying the cytoskeleton and a potential lead compound for the development of novel anti-mitotic cancer therapies. Further research should focus on optimizing its structure to enhance its affinity and selectivity for tubulin, and on conducting more extensive preclinical in vivo studies to evaluate its therapeutic potential in various cancer models and in the context of neurodegenerative diseases like Alzheimer's.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Microtubules Depolymerization Caused by the CK1 Inhibitor this compound May Be Not Mediated by CK1 Blockage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Patient-Derived Xenograft Models of Pancreatic Cancer: Overview and Comparison with Other Types of Models - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Effects of IC261 on Mitotic Checkpoint Control

For Researchers, Scientists, and Drug Development Professionals

Abstract

IC261, initially identified as a selective inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), has garnered significant interest for its potent anti-proliferative effects. However, subsequent research has revealed a more complex mechanism of action, with profound implications for mitotic checkpoint control. This technical guide provides a comprehensive overview of the dual mechanisms by which this compound exerts its effects, its impact on cell cycle progression, and the downstream consequences for cell fate. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in oncology.

Introduction: The Dual Mechanism of this compound Action

This compound (3-[(2,4,6-trimethoxyphenyl)methylidenyl]-indolin-2-one) was first characterized as an ATP-competitive inhibitor of the serine/threonine kinases CK1δ and CK1ε. These kinases are involved in a multitude of cellular processes, including the regulation of centrosome and spindle function during mitosis. However, a significant body of evidence now indicates that the primary mechanism behind this compound's potent anti-mitotic and cytotoxic effects is its ability to inhibit microtubule polymerization, an off-target activity that occurs at concentrations significantly lower than those required to inhibit CK1δ/ε.[1] This dual activity complicates the interpretation of studies using this compound as a specific CK1δ/ε inhibitor but also highlights its potential as a microtubule-destabilizing agent.

Effects on Mitotic Checkpoint Control

The primary consequence of this compound's interaction with the mitotic machinery is the activation of the Spindle Assembly Checkpoint (SAC). This crucial surveillance mechanism ensures the fidelity of chromosome segregation by delaying the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.

Microtubule Depolymerization and SAC Activation

At sub-micromolar concentrations, this compound binds to tubulin and inhibits its polymerization, leading to the disruption of the mitotic spindle.[1] This prevents the stable attachment of microtubules to the kinetochores of sister chromatids, a condition that is actively monitored by the SAC. The absence of proper kinetochore-microtubule attachments triggers a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC), which in turn inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing the degradation of key mitotic regulators and arresting the cell in prometaphase.[1]

Figure 1. this compound-induced activation of the Spindle Assembly Checkpoint.

Inhibition of Casein Kinase 1δ/ε

While the microtubule-depolymerizing activity of this compound is the primary driver of its mitotic effects, its inhibition of CK1δ and CK1ε may also contribute. CK1δ has been shown to localize to the spindle apparatus and centrosomes.[2] Inhibition of these kinases can lead to centrosome amplification and the formation of multipolar spindles, further contributing to mitotic disarray and checkpoint activation.[2]

Cellular Phenotypes Induced by this compound

The activation of the mitotic checkpoint by this compound leads to a cascade of distinct cellular phenotypes, the ultimate outcome of which is often dependent on the p53 tumor suppressor status of the cell.

-

Mitotic Arrest: Cells treated with this compound undergo a transient arrest in prometaphase, characterized by condensed chromosomes that fail to align at the metaphase plate.[1]

-

Inhibition of Cytokinesis: At low micromolar concentrations, this compound can inhibit cytokinesis, the final stage of cell division.[2]

-

Centrosome Amplification and Multipolar Mitosis: this compound treatment can lead to an increase in the number of centrosomes, resulting in the formation of multipolar spindles during mitosis.[2]

-

p53-Dependent Post-Mitotic Effects:

-

p53-Proficient Cells: Following mitotic arrest, cells with functional p53 tend to arrest in the subsequent G1 phase, preventing entry into a new round of DNA replication.[2]

-

p53-Deficient Cells: In the absence of functional p53, cells that exit the mitotic arrest without proper chromosome segregation often undergo endoreduplication, leading to a DNA content of 8N or higher. This is frequently followed by the formation of micronuclei and ultimately, apoptosis.[2]

-

Figure 2. p53-dependent cell fate decisions following this compound-induced mitotic arrest.

Quantitative Data

The following tables summarize the key quantitative data related to the activity of this compound.

| Target | IC50 | Notes |

| Casein Kinase 1δ (CK1δ) | ~1 µM | ATP-competitive inhibition. |

| Casein Kinase 1ε (CK1ε) | ~1 µM | ATP-competitive inhibition. |

| Casein Kinase 1α (CK1α) | >15 µM | Demonstrates selectivity for δ and ε isoforms. |

| Tubulin Polymerization | Sub-micromolar | Potent inhibition leading to mitotic arrest. |

Table 1: Inhibitory Concentrations of this compound

| Cellular Effect | Concentration Range | Affected Cell Lines |

| Prometaphase Arrest | Sub-micromolar to low micromolar | Multiple cancer cell lines |

| Cytokinesis Inhibition | Low micromolar | Various cell types |

| Centrosome Amplification | Low micromolar | Murine tumor cells |

| Apoptosis (p53-deficient) | Sub-micromolar to low micromolar | Cancer cell lines with inactive p53 |

Table 2: Concentration-Dependent Cellular Effects of this compound

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle following this compound treatment.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 24 hours).

-

Harvest cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash the pellet with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer.

Figure 3. Experimental workflow for cell cycle analysis.

Immunofluorescence Staining for Mitotic Spindle and Checkpoint Proteins

This protocol is for visualizing the effects of this compound on the mitotic spindle and the localization of key spindle assembly checkpoint proteins, such as Mad2 and BubR1.

Materials:

-

Cells grown on coverslips

-

This compound stock solution (in DMSO)

-

Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibodies (e.g., anti-α-tubulin, anti-Mad2, anti-BubR1)

-

Fluorophore-conjugated secondary antibodies

-

DAPI (for DNA staining)

-

Antifade mounting medium

Procedure:

-

Seed cells on sterile coverslips in a multi-well plate and allow them to adhere.

-

Treat cells with this compound or DMSO for a duration that allows a significant portion of cells to enter mitosis (e.g., 16-24 hours).

-

Fix the cells with the chosen fixative.

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate with primary antibodies diluted in blocking buffer.

-

Wash with PBS.

-

Incubate with fluorophore-conjugated secondary antibodies in the dark.

-

Wash with PBS.

-

Counterstain the DNA with DAPI.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the cells using a fluorescence microscope.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of purified tubulin.

Materials:

-

Purified tubulin

-

Tubulin polymerization buffer

-

GTP

-

This compound at various concentrations

-

A fluorescence plate reader capable of reading at 37°C

Procedure:

-

Prepare a reaction mixture containing tubulin, polymerization buffer, and GTP on ice.

-

Add this compound or a vehicle control to the reaction mixture.

-

Transfer the reaction mixture to a pre-warmed 96-well plate.

-

Immediately place the plate in the fluorescence plate reader and begin recording the fluorescence intensity over time at 37°C. An increase in fluorescence indicates tubulin polymerization.

Conclusion and Future Directions

This compound is a potent inducer of mitotic arrest, a phenotype now largely attributed to its off-target effect as a microtubule-depolymerizing agent. This activity triggers the spindle assembly checkpoint, leading to a prometaphase arrest and subsequent p53-dependent cell fates. While its intended role as a specific CK1δ/ε inhibitor in this context is less pronounced, the dual mechanism of action provides a unique pharmacological profile. For researchers, it is crucial to consider the microtubule-destabilizing effects when using this compound in studies aimed at elucidating the functions of CK1δ/ε. For drug development professionals, the transformation-selective killing mediated by this compound's microtubule-disrupting activity suggests that further optimization of this chemical scaffold could yield novel and effective anti-cancer therapeutics. Future studies should focus on dissecting the relative contributions of CK1 inhibition and microtubule depolymerization to the overall anti-tumor efficacy of this compound and its analogs.

References

- 1. This compound induces cell cycle arrest and apoptosis of human cancer cells via CK1δ/ɛ and Wnt/β-catenin independent inhibition of mitotic spindle formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a specific inhibitor of the protein kinases casein kinase 1-delta and -epsilon, triggers the mitotic checkpoint and induces p53-dependent postmitotic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to IC261: Structure, Properties, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

IC261, also known by its chemical name 3-[(2,4,6-trimethoxyphenyl)methylidenyl]-indolin-2-one, is a potent and selective, ATP-competitive inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε).[1][2] Initially developed as a specific inhibitor for these kinases, subsequent research has revealed a dual mechanism of action, including the inhibition of microtubule polymerization.[2][3] This multifaceted activity makes this compound a valuable tool for studying various cellular processes and a compound of interest in cancer research. This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, including detailed experimental protocols and visualization of key signaling pathways.

Chemical Structure and Properties

This compound is an indolin-2-one derivative with a molecular formula of C₁₈H₁₇NO₄ and a molecular weight of 311.33 g/mol .[4] Its structure is characterized by a trimethoxyphenyl group attached to an indolinone core.

| Property | Value | Reference |

| IUPAC Name | (3Z)-3-[(2,4,6-trimethoxyphenyl)methylidene]-1,3-dihydro-2H-indol-2-one | [5] |

| SMILES | COc1cc(OC)c(/C=C2/C3=CC=CC=C3NC2=O)c(OC)c1 | [1][4] |

| CAS Number | 186611-52-9 | [1] |

| Molecular Formula | C₁₈H₁₇NO₄ | [4] |

| Molecular Weight | 311.33 g/mol | [4] |

| Appearance | Yellow solid | [6] |

| Solubility | Soluble in DMSO (≥100 mg/mL) | [1][6] |

| Storage | Store at -20°C | [1][6] |

Mechanism of Action

This compound exhibits a dual mechanism of action, targeting both specific kinases and the cytoskeleton.

Inhibition of Casein Kinase 1δ (CK1δ) and 1ε (CK1ε)

This compound acts as a selective, ATP-competitive inhibitor of CK1δ and CK1ε.[1][2] It binds to the ATP-binding pocket of these kinases, preventing the phosphorylation of their downstream substrates. This inhibition is highly selective for the δ and ε isoforms over the α isoform.[1][2]

Inhibition of Microtubule Polymerization

In addition to its kinase inhibitory activity, this compound has been shown to inhibit microtubule polymerization.[2][3] It binds to tubulin, the protein subunit of microtubules, and disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[2][3] This effect is independent of its CK1 inhibitory activity.[3]

Biological Activities and Quantitative Data

The dual mechanism of action of this compound results in a range of biological effects, including cell cycle arrest, induction of apoptosis, and modulation of key signaling pathways.

Kinase Inhibitory Activity

| Kinase | IC₅₀ | Reference |

| Casein Kinase 1δ (CK1δ) | 1 µM | [1] |

| Casein Kinase 1ε (CK1ε) | 1 µM | [1] |

| Casein Kinase 1α1 (CK1α1) | 16 µM | [1] |

| Protein Kinase A (PKA) | >100 µM | [1] |

| p34cdc2 | >100 µM | [1] |

| p55fyn | >100 µM | [1] |

Cellular Effects

| Cell Line | Effect | IC₅₀ / Concentration | Reference |

| AC1-M88 | Mitotic arrest, spindle defects, centrosome amplification | 1 µM | [1] |

| Extravillous trophoblast hybrid cells | Apoptosis | 1 µM | [1] |

| Pancreatic tumor cell lines (e.g., PancTu-2) | Proliferation suppression, enhanced CD95-mediated apoptosis | 1.25 µM | [1] |

| Colon cancer cell lines (RKO, LOVO, HCT116, SW480) | Decreased cell survival and proliferation, increased apoptosis | Varies | [7] |

Signaling Pathways

This compound influences several critical signaling pathways, primarily due to its inhibition of CK1δ/ε and its impact on microtubule dynamics.

p53-Dependent Pathway

This compound can induce a p53-dependent postmitotic G1 arrest.[5][8] In cells with functional p53, this compound treatment leads to cell cycle arrest.[8] Conversely, in p53-deficient cells, it can lead to postmitotic replication and the development of an 8N DNA content, followed by apoptosis.[8]

Caption: p53-dependent signaling pathway modulated by this compound.

Wnt/β-catenin Signaling

CK1δ and CK1ε are known regulators of the Wnt/β-catenin signaling pathway. However, studies have shown that at sub-micromolar concentrations, this compound-induced cancer cell death is independent of Wnt/β-catenin signaling inhibition and is instead driven by its effect on microtubule polymerization.[3]

Caption: Dual mechanism of this compound impacting Wnt signaling and microtubule dynamics.

Experimental Protocols

In Vitro Kinase Assay

This protocol is for determining the inhibitory activity of this compound against CK1 isoforms.

Materials:

-

Recombinant CK1δ, CK1ε, or CK1α1

-

Casein from bovine milk

-

[γ-³²P]ATP

-

This compound

-

Assay Buffer: 25 mM MES, pH 6.5, 50 mM NaCl, 15 mM MgCl₂, 2 mM EGTA

-

Stop Solution: 75 mM H₃PO₄

-

P81 phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, 2 mg/mL casein, and the respective CK1 enzyme.

-

Add varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) or DMSO as a vehicle control.

-

Pre-incubate the mixture for 10 minutes at 37°C.

-

Initiate the reaction by adding 10 µM [γ-³²P]ATP.

-

Incubate for 20 minutes at 37°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times for 5 minutes each in 75 mM H₃PO₄.

-

Rinse with ethanol and let it air dry.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.

Caption: Workflow for an in vitro kinase assay to determine this compound potency.

Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on cell proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis (Annexin V/Propidium Iodide) Assay

This protocol is for detecting and quantifying apoptosis induced by this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at the desired concentration for a specified time (e.g., 24 hours).

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each sample.

-

Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Microtubule Polymerization Assay

This protocol is for determining the effect of this compound on tubulin polymerization.

Materials:

-

Purified tubulin

-

GTP

-

Polymerization Buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA)

-

This compound

-

Spectrophotometer with temperature control

Procedure:

-

Resuspend purified tubulin in cold Polymerization Buffer.

-

Add varying concentrations of this compound or a vehicle control (DMSO) to the tubulin solution on ice.

-

Add GTP to a final concentration of 1 mM.

-

Transfer the samples to a pre-warmed 96-well plate.

-

Immediately place the plate in a spectrophotometer set to 37°C.

-

Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates microtubule polymerization.

-

Analyze the polymerization curves to determine the effect of this compound on the rate and extent of microtubule formation.

Conclusion

This compound is a versatile chemical probe with well-characterized dual mechanisms of action. Its ability to selectively inhibit CK1δ/ε and disrupt microtubule dynamics makes it a valuable tool for investigating a wide range of cellular processes, from cell cycle control and apoptosis to the regulation of complex signaling networks. The detailed information and protocols provided in this guide are intended to facilitate further research into the multifaceted roles of this compound in cellular biology and its potential as a therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]